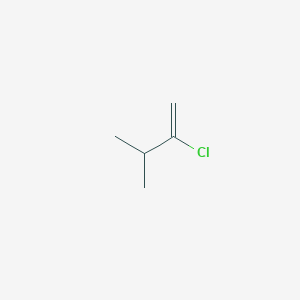

2-Chloro-3-methylbut-1-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-methylbut-1-ene, also known as this compound, is a useful research compound. Its molecular formula is C5H9Cl and its molecular weight is 104.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Chloro-3-methylbut-1-ene serves as an important intermediate in organic synthesis. It can participate in various reactions including:

- Nucleophilic Substitution Reactions : The chlorine atom in this compound can be replaced by nucleophiles, leading to the formation of various alcohols, amines, or ethers. This property is particularly useful for synthesizing more complex organic molecules.

- Elimination Reactions : When treated with strong bases, this compound can undergo elimination reactions to form alkenes. This is significant for creating different isomers depending on the base used, following Zaitsev's rule or Hofmann's rule depending on the sterics of the base involved .

Precursor to Pharmaceuticals

Due to its reactivity, this compound is used as a precursor in the synthesis of various pharmaceutical compounds. For instance:

- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound can be transformed into compounds with cytotoxic activity against cancer cells. This includes modifications that lead to the formation of alkylating agents which target cancer cells effectively .

Polymer Production

The compound is also relevant in polymer chemistry:

- Production of Polymeric Materials : this compound can be polymerized to form polyolefins, which are significant in producing plastics and elastomers. The polymerization process can be initiated through various methods, including radical polymerization, leading to materials with diverse properties suitable for different applications .

Case Study 1: Synthesis of Isomers

A study demonstrated that when this compound was reacted with sodium hydroxide and potassium tert-butoxide, two distinct isomers were produced. The reaction conditions influenced which isomer predominated. Sodium hydroxide favored the formation of a more substituted alkene (isomer A), while potassium tert-butoxide led to a less substituted alkene (isomer B), showcasing the compound's utility in selective synthesis .

Case Study 2: Pharmaceutical Applications

In another research study, derivatives synthesized from this compound were tested for their biological activity against specific cancer cell lines. The findings indicated that certain modifications enhanced cytotoxicity, making these derivatives potential candidates for further development as therapeutic agents .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

2-Chloro-3-methylbut-1-ene can undergo nucleophilic substitution reactions, primarily through the SN1 and SN2 mechanisms.

2.1.1 SN1S_N1SN1 Mechanism

The SN1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group (chloride ion). This reaction is favored in polar protic solvents, which stabilize the carbocation.

-

Reaction Example : When treated with water, this compound can form 2-methylbutan-2-ol.

Elimination Reactions

Elimination reactions can occur via E1 or E2 mechanisms, leading to the formation of alkenes.

2.2.1 E1E1E1 Mechanism

In an E1 reaction, the first step involves the formation of a carbocation intermediate, similar to the SN1 mechanism. This is followed by deprotonation to form an alkene.

-

Major Product : The primary product from this pathway is likely to be 2-methylbut-2-ene due to its stability as a more substituted alkene.

2.2.2 E2E2E2 Mechanism

The E2 mechanism involves a concerted elimination where a base abstracts a proton while the leaving group departs simultaneously.

-

Reaction Example : Treatment with strong bases like potassium hydroxide in ethanol leads to dehydrohalogenation, producing alkenes.

Experimental Findings

Research studies have demonstrated that this compound exhibits distinct reactivity patterns depending on reaction conditions:

Kinetics and Mechanisms

A study utilizing density functional theory (DFT) and ab initio methods explored the elimination kinetics of related compounds, indicating that steric factors and solvent effects significantly influence reaction pathways . The transition states for both substitution and elimination reactions were characterized, highlighting that more substituted alkenes are thermodynamically favored due to their stability.

Stability Comparisons

Comparative studies have shown that 1-chloro-3-methylbut-2-ene is thermodynamically more stable than its counterpart, suggesting that reaction pathways leading to more substituted products are preferred under equilibrium conditions .

Eigenschaften

CAS-Nummer |

17773-64-7 |

|---|---|

Molekularformel |

C5H9Cl |

Molekulargewicht |

104.58 g/mol |

IUPAC-Name |

2-chloro-3-methylbut-1-ene |

InChI |

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3 |

InChI-Schlüssel |

RBSYGFLXVMWYGD-UHFFFAOYSA-N |

SMILES |

CC(C)C(=C)Cl |

Kanonische SMILES |

CC(C)C(=C)Cl |

Synonyme |

2-Chloro-3-methyl-1-butene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.